5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]
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Overview
Description
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an oxime group attached to the 3rd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves the following steps:
Oxidation: The indole ring is then oxidized to form the 2,3-dione structure.
Oxime Formation: The final step involves the formation of the oxime group by reacting the 2,3-dione with hydroxylamine and 2,2-difluoroethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using bromine or bromine-containing reagents.
Oxidation: using industrial oxidizing agents.
Oxime formation: using hydroxylamine and 2,2-difluoroethylamine under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidized derivatives: Various oxidized forms of the compound.
Reduced derivatives: Compounds with an amine group instead of the oxime group.
Substituted derivatives: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence cellular pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-indole: Similar structure but lacks the oxime group.
7-Methyl-1H-indole-2,3-dione: Similar structure but lacks the bromine and oxime groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl-thiosemicarbazide: Contains a different substituent at the 5th position and a thiosemicarbazide group.
Uniqueness
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is unique due to the presence of the bromine atom, methyl group, and oxime group, which collectively impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9BrF2N2O2 |
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Molecular Weight |
319.10 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) |
InChI Key |
PXLTWSZPYLLYKT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N\OCC(F)F)Br |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br |
Origin of Product |
United States |
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